4-Methoxy-6-methylbenzene-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the methylation of resorcinol (benzene-1,3-diol) followed by methoxylation. The reaction conditions often include the use of methylating agents such as methyl iodide (CH3I) and a base like potassium carbonate (K2CO3) in a suitable solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-6-methylbenzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methylbenzene-1,3-diol involves its interaction with molecular targets such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting the phosphorylation of these proteins, the compound can reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the methoxy group.
Resorcinol (1,3-dihydroxybenzene): Similar structure but lacks the methoxy group.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Uniqueness
4-Methoxy-6-methylbenzene-1,3-diol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
78238-02-5 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-methoxy-6-methylbenzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,9-10H,1-2H3 |
InChI Key |
JUVBQNZOSSOEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)OC |
Origin of Product |
United States |
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